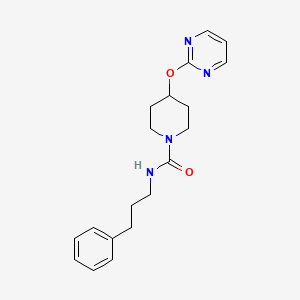

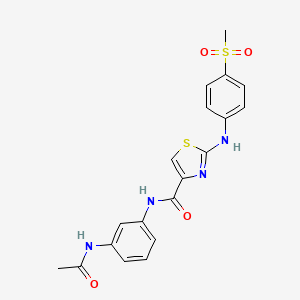

![molecular formula C10H18ClNO2 B2706067 Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride CAS No. 2344680-86-8](/img/structure/B2706067.png)

Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2344680-86-8 . It has a molecular weight of 219.71 . The compound is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for “Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is 1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(11-7-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride” is a powder . The compound is stable at normal temperatures and should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Peptide Synthesis

The compound has been utilized in the synthesis of heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates, representing a novel class of dipeptide synthons. These synthons have demonstrated the ability to undergo expected reactions with carboxylic acids and thioacids, proving their utility in peptide synthesis as dipeptide building blocks. This application is particularly significant in the synthesis of nonapeptides, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B, highlighting the compound's role in developing complex peptide-based structures (Suter, Stoykova, Linden, & Heimgartner, 2000).

Organic Synthesis

Methyl 1-(2-oxiranylmethyl)-2-oxo-1-cyclopentanecarboxylate, a related structure, underwent nucleophilic ring opening reaction to yield functionalized 2-oxaspiro[4.4]nonane and 2-oxabicyclo[3.3.0]octane derivatives. These derivatives are crucial structural sub-units in several classes of bioactive compounds, illustrating the versatility of the spirocyclic structure in synthesizing complex organic molecules (Santos, Barreiro, Braz-Filho, & Fraga, 2000).

Anticonvulsant Research

Further research into N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione analogs revealed their anticonvulsant activity. These studies employed the Topliss structure activity and Craig plot analytical approaches, along with CLOG P analysis, to correlate physicochemical parameters with anticonvulsant activity. This work led to the identification of several substituted benzyloxy compounds with significant activity, showcasing the potential of spirocyclic compounds in anticonvulsant drug development (Farrar et al., 1993).

Anticancer Research

1-Thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized and evaluated for their anticancer activity. The study targeted HepG-2, PC-3, and HCT116 cell lines, with several compounds showing moderate to high inhibition activities. This research underlines the potential therapeutic applications of spirocyclic compounds in oncology, offering a new avenue for the development of anticancer agents (Flefel et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

methyl 1-azaspiro[4.4]nonane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(11-7-8)4-2-3-5-10;/h8,11H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBYKCNAIMVWAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2(CCCC2)NC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

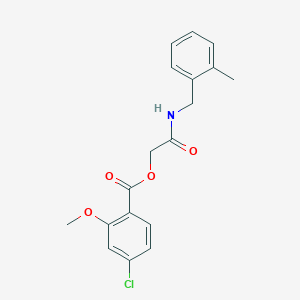

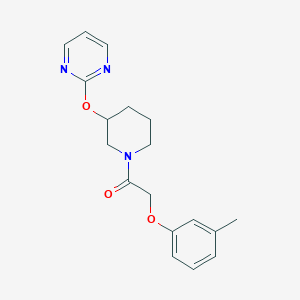

![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)

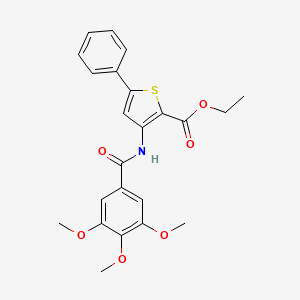

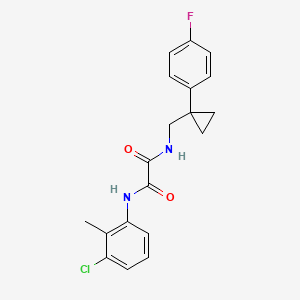

![2-[4-Methyl-6-(4-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2705994.png)

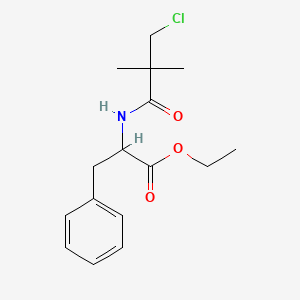

![Ethyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2705996.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2705997.png)

![1-(4-Fluorophenyl)-2-[(2-methylpropyl)amino]ethan-1-ol](/img/structure/B2705999.png)

![1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B2706001.png)

![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)